molecular formula C11H16O3S B8371417 2-(5-Carboxypentylthio)cyclopent-2-en-1-one

2-(5-Carboxypentylthio)cyclopent-2-en-1-one

Cat. No. B8371417
M. Wt: 228.31 g/mol
InChI Key: OUUSVOHREPOQBQ-UHFFFAOYSA-N
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Patent
US04180672

Procedure details

2-(5-Carbomethoxypentylthio)cyclopent-2-en-1-one (133 mg) was treated with 0.8 ml of a 3 N aqueous solution of sodium hydroxide in 5 ml of methanol and 2 ml of water at room temperature for 45 minutes. After the reaction, the reaction mixture was extracted with diethyl ether. The aqueous layer was acidified with hydrochloric acid, and extracted with diethyl ether. The extracts were treated in a customary manner to afford 125 mg of a crude product. The crude product was chromatographed on a thin layer plate with diethyl ether/isopropyl ether/acetic acid (=75/30/3) to afford 65 mg of 2-(5-carboxypentylthio)cyclopent-2-en-1-one in a yield of 49%. The product had the following characteristics.
Quantity
133 mg
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][S:10][C:11]1[C:12](=[O:16])[CH2:13][CH2:14][CH:15]=1)([O:3]C)=[O:2].[OH-].[Na+]>CO.O>[C:1]([CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][S:10][C:11]1[C:12](=[O:16])[CH2:13][CH2:14][CH:15]=1)([OH:3])=[O:2] |f:1.2|

Inputs

Step One
Name
Quantity
133 mg
Type
reactant
Smiles
C(=O)(OC)CCCCCSC=1C(CCC1)=O
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
5 mL
Type
solvent
Smiles
CO
Name
Quantity
2 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After the reaction
EXTRACTION
Type
EXTRACTION
Details
the reaction mixture was extracted with diethyl ether
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether
ADDITION
Type
ADDITION
Details
The extracts were treated in a customary manner
CUSTOM
Type
CUSTOM
Details
to afford 125 mg of a crude product
CUSTOM
Type
CUSTOM
Details
The crude product was chromatographed on a thin layer plate with diethyl ether/isopropyl ether/acetic acid (=75/30/3)

Outcomes

Product
Name
Type
product
Smiles
C(=O)(O)CCCCCSC=1C(CCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 65 mg
YIELD: PERCENTYIELD 49%
YIELD: CALCULATEDPERCENTYIELD 51.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.